molecular formula C11H14INO2 B8501181 O-3-iodophenyl N,N-diethylcarbamate

O-3-iodophenyl N,N-diethylcarbamate

Cat. No.: B8501181
M. Wt: 319.14 g/mol
InChI Key: HPCXIJSVERVGTI-UHFFFAOYSA-N
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Description

O-3-iodophenyl N,N-diethylcarbamate (CAS 863870-73-9) is a high-purity chemical reagent intended for research and development applications in synthetic organic chemistry. This compound is supplied for laboratory use only and is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to the class of aryl O-carbamates, which are recognized as powerful directed metalation groups (DMGs) in synthetic methodology . The O-carbamate group, particularly in the form of N,N-diethyl O-aryl carbamate, is one of the strongest DMGs, enabling the regioselective functionalization of aromatic rings through directed ortho-lithiation (DoM) . This property makes it a valuable building block for the construction of complex, polysubstituted aromatic molecules that are difficult to access by other means. Its primary research value lies in its role as a key precursor in transition metal-free synthetic protocols. Specifically, it can undergo ortho-lithiation followed by alkynylation to generate O-2-alkynylaryl carbamates, which are advanced intermediates for the synthesis of halogen-functionalized benzo[b]furans . The benzo[b]furan scaffold is a significant heterocyclic motif found in various bioactive compounds and natural products . By serving as a starting material in these pathways, this compound provides researchers with a strategic entry point to regioselectively synthesize 4-halobenzo[b]furans and other valuable derivatives for further chemical exploration.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

(3-iodophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14INO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3

InChI Key

HPCXIJSVERVGTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of 3-iodophenol by a strong base, typically sodium hydride (NaH), to generate a phenoxide ion. This intermediate reacts with N,N-diethylcarbamoyl chloride to form the carbamate bond. Key parameters influencing yield include:

  • Base selection : NaH (60% dispersion in mineral oil) is preferred due to its strong deprotonating ability and compatibility with anhydrous conditions.

  • Solvent : Tetrahydrofuran (THF) is ideal for solubilizing both reactants while maintaining reaction homogeneity.

  • Stoichiometry : A 2:1 molar ratio of carbamoyl chloride to phenol ensures complete conversion, minimizing residual starting material.

Experimental Procedure

A representative protocol from Álvarez et al. (2023) is outlined below:

  • Reagents :

    • 3-Iodophenol (4.4 g, 20 mmol)

    • N,N-Diethylcarbamoyl chloride (5.1 mL, 40 mmol)

    • NaH (60% dispersion, 1.2 g, 30 mmol)

    • Anhydrous THF (6 mL)

  • Procedure :

    • NaH is suspended in THF under nitrogen at 0°C.

    • 3-Iodophenol in THF is added dropwise, followed by stirring for 15 min.

    • N,N-Diethylcarbamoyl chloride is introduced, and the mixture is stirred for 2 h at 0°C.

    • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc = 5:1).

  • Yield and Characterization :

    • Yield : 93% (5.9 g).

    • 1H NMR (300 MHz, CDCl3): δ 7.52–7.50 (m, 2H), 7.13–7.04 (m, 2H), 3.39 (m, 4H), 1.25–1.17 (m, 6H).

    • 13C NMR : δ 153.7 (C=O), 151.8 (C-O), 93.4 (C-I).

Alternative Synthetic Pathways

Ortho-Lithiation and Subsequent Functionalization

While less common for the target compound, ortho-lithiation strategies have been explored for analogous carbamates. For example, Feberero et al. (2016) demonstrated that O-3-halophenyl carbamates undergo regioselective lithiation at the C-2 position when treated with s-BuLi or LDA at –78°C. Though this method primarily introduces substituents ortho to the carbamate group, it highlights the potential for modifying the parent structure post-synthesis.

Critical Analysis of Methodologies

Advantages of Direct Carbamation

  • Efficiency : Single-step synthesis with high yields (93%).

  • Scalability : Gram-scale demonstrations confirm practicality for industrial applications.

  • Purity : Column chromatography reliably isolates the product with >95% purity.

Industrial and Research Applications

The utility of This compound extends to:

  • Pharmaceutical Intermediates : Serving as a precursor to indole and benzofuran derivatives via Sonogashira coupling or cyclization.

  • Materials Science : Acting as a directing group in the synthesis of photochromic molecules .

Chemical Reactions Analysis

O-3-iodophenyl N,N-diethylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl diethylcarbamates and other derivatives .

Scientific Research Applications

Synthetic Applications

O-3-iodophenyl N,N-diethylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions that can lead to the formation of complex molecules.

1.1. Ortho-Lithiation Reactions

Recent studies have demonstrated the effectiveness of this compound in ortho-lithiation reactions. The compound can be selectively deprotonated at the ortho position relative to the carbamate group, enabling the synthesis of functionalized derivatives such as dihalosalicylamides and trihalophenols. For instance, the regioselective ortho-lithiation has been shown to produce high yields of various halogenated products, which can be further utilized in cross-coupling reactions for synthesizing more complex structures .

Table 1: Synthesis of Halogenated Derivatives from this compound

ProductHalogen PositionsYield (%)
6a4-F83
6b5-F75
6c6-F70
6d4-Cl78
6e5-Cl84
6f6-Cl86

The biological applications of this compound are particularly noteworthy in the context of anticancer research.

2.1. Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer activities. For instance, studies have indicated that derivatives containing halogen substituents exhibit significant antiproliferative effects against various cancer cell lines. The presence of iodine in the structure may enhance interactions with biological targets, potentially improving therapeutic efficacy .

Case Study: Anticancer Activity Assessment

A series of compounds derived from this compound were tested for their ability to inhibit cancer cell growth. The results showed varying degrees of efficacy, with some compounds achieving over 80% growth inhibition in specific cell lines .

Mechanistic Insights

Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its use in drug development.

3.1. Interaction with Biological Targets

Research indicates that compounds with similar structures may engage with heat shock proteins and sigma receptors, which are important in cancer progression and neurological disorders respectively. These interactions suggest potential pathways through which this compound could exert its therapeutic effects .

Mechanism of Action

The mechanism of action of O-3-iodophenyl N,N-diethylcarbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The diethylcarbamate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Key Insights :

  • Iodine vs. Chlorine/Fluorine : The iodine atom’s larger atomic radius and polarizability enhance directing effects during lithiation compared to smaller halogens like Cl or F, which rely more on electronic effects .
  • Steric and Electronic Balance : O-3-chlorophenyl derivatives achieve high yields (88%) due to optimal balance between electron withdrawal and steric accessibility, whereas bulkier substituents (e.g., 3,6-dichloro) reduce reaction efficiency .

Physicochemical Properties

Compound Physical State Rf (Hexane/EtOAc) Melting Point (°C) Spectral Confirmation (HRMS)
This compound Yellow oil 0.27 (5:1) N/A ESI-HRMS: [M+H]+ calc. 362.0709, found 362.0716
O-3-Fluorophenyl N,N-diethylcarbamate Yellow oil 0.26 (5:1) N/A EI-HRMS: [M]+ calc. 345.0932, found 345.0936
O-3,6-Dichlorophenyl N,N-diethylcarbamate Colorless solid 0.32 (10:1) 119–121 ESI-HRMS: [M+H]+ calc. 362.0709, found 362.0716

Notes:

  • Chromatographic Behavior : Higher halogen content (e.g., dichloro derivatives) increases polarity, reflected in elevated Rf values .
  • Thermal Stability: Symmetric substitution (e.g., 3,6-dichloro) promotes crystallinity and higher melting points compared to mono-substituted analogs .

Structural and Mechanistic Insights

  • Regioselective Lithiation : Bulky N-protecting groups (e.g., trialkylsilyl) in indole derivatives prevent undesired C-2 lithiation, a principle applicable to carbamate systems for controlling reaction pathways .
  • Electrophilic Trapping : Iodine’s ability to stabilize negative charge intermediates enhances trapping efficiency with electrophiles like arylethynyl groups, critical for constructing benzo[b]furan scaffolds .

Q & A

Basic Questions

Q. What are the established synthetic routes for O-3-iodophenyl N,N-diethylcarbamate, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via a bromine-lithium exchange reaction using n-BuLi to generate an o-lithiated carbamate intermediate. For example, O-(1-bromo-2-naphthyl) N,N-diethylcarbamate reacts with n-BuLi (30 min, -78°C) to form the lithiated species, which is subsequently quenched with electrophiles like isothiocyanates . Key parameters include:

  • Reaction time : 30 minutes for lithiation .
  • Purification : Column chromatography (hexane/EtOAc = 4:1) is used to isolate products .
  • Yield : Ranges from 79% to 86% depending on substituents .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N2) at 2–8°C to prevent degradation. Use fume hoods for handling due to potential toxicity. Safety protocols include:

  • Ventilation : Ensure adequate airflow to avoid inhalation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of:

  • <sup>1</sup>H and <sup>13</sup>C NMR : To confirm regiochemistry and substituent effects (e.g., δ 7.58 ppm for aromatic protons in DMSO-d6) .
  • HRMS (ESI/Q-TOF) : For precise molecular ion validation (e.g., [M + H]<sup>+</sup> calculated vs. observed mass error < 1.5 ppm) .
  • LRMS (EI) : To identify fragmentation patterns (e.g., m/z 328 [M<sup>+</sup>], 196 base peak) .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the migratory behavior in Snieckus–Fries rearrangements involving this compound?

  • Methodological Answer : Substituents like halogens (Cl, Br, I) or electron-withdrawing groups alter migratory aptitude due to electronic and steric effects. For example:

  • Electron-deficient rings (e.g., 3-chloro derivatives) favor carbamoyl migration via kinetic control, yielding >80% products .
  • Computational modeling (DFT calculations) can predict migratory trends by analyzing transition-state energies .
    • Experimental validation : Compare yields of derivatives (e.g., 83% for 3-chloro vs. 79% for 3-bromo) .

Q. What computational strategies can rationalize the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to model:

  • Charge distribution : Identify nucleophilic sites (e.g., C-2 vs. C-4 positions) .
  • Transition states : Calculate activation barriers for competing pathways (e.g., carbamoyl migration vs. direct substitution) .
  • Solvent effects : Include polarizable continuum models (PCM) for THF or Et2O .

Q. How can researchers optimize the regioselectivity of electrophilic trapping in lithiated this compound intermediates?

  • Methodological Answer :

  • Electrophile choice : Aryl isothiocyanates favor C-2 substitution (e.g., 83% yield for 11cb vs. 86% for 11ea) .
  • Temperature control : Maintain -78°C to suppress side reactions .
  • Additives : Use HMPA or TMEDA to enhance lithiation efficiency .

Q. What structural modifications enhance the bioactivity of this compound derivatives in neurological target binding?

  • Methodological Answer :

  • Analog design : Introduce bulky groups (e.g., tert-butyl) at the carbamate N-atom to improve blood-brain barrier permeability .
  • SAR studies : Compare docking scores (e.g., rivastigmine analogues with ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .
  • In vitro assays : Test acetylcholinesterase inhibition using Ellman’s method .

Contradictions and Limitations

  • Kinetic vs. thermodynamic control : suggests migratory behavior is kinetically driven, but computational models ( ) may not fully capture solvent or temperature effects .
  • Yield variability : Substituent electronic effects (e.g., 3-iodo vs. 3-chloro) lead to significant yield differences (83% vs. 79%), necessitating iterative optimization .

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